Chemical structure and properties of N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine
Chemical structure and properties of N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine
An In-Depth Technical Guide to N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine
Foreword
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas, from potent analgesics to antipsychotics.[1][2][3] Its prevalence stems from its ability to confer desirable physicochemical properties, including basicity and specific conformational constraints that are crucial for molecular recognition at biological targets. This guide focuses on the specific, yet not widely documented, derivative: N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine .
Given the absence of extensive literature on this exact molecule, this whitepaper serves as both a predictive analysis and a practical guide for the research scientist. We will leverage established principles of organic synthesis and analytical chemistry, supported by data from structurally similar analogs, to provide a robust framework for its synthesis, characterization, and potential utility. This document is designed for drug development professionals and researchers who require a deep, actionable understanding of this novel compound.
Molecular Structure and Predicted Physicochemical Properties
The fundamental structure consists of a piperidine ring substituted at the 2-position with a methylaminomethyl group, which is further substituted with methyl and isopropyl groups on the nitrogen atom. This arrangement presents several key structural features: a chiral center at the 2-position of the piperidine ring, and two basic nitrogen atoms with different steric and electronic environments.
Chemical Structure
The 2D structure of N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine is depicted below.
Caption: 2D structure of N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine.
Predicted Physicochemical Properties
The following properties are estimated based on computational models and data from structurally related compounds, such as 2-Methyl-N-((1-methylpiperidin-3-yl)methyl)propan-2-amine.[4] These values provide a baseline for experimental design, such as selecting appropriate solvent systems for reaction and purification.
| Property | Predicted Value | Source / Rationale |
| Molecular Formula | C₁₁H₂₄N₂ | Based on structure |
| Molecular Weight | 184.33 g/mol | Based on structure[4] |
| XLogP3 | ~1.7 - 2.5 | Estimated from similar structures[4][5] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | Based on isomer data[4] |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Based on structure[4] |
| Hydrogen Bond Acceptors | 2 (Both Nitrogens) | Based on structure[4] |
| Rotatable Bonds | 3 | Based on structure |
| pKa (most basic) | ~10.5 - 11.5 (Piperidine N) | Typical for secondary amines in a piperidine ring |
| pKa (less basic) | ~9.5 - 10.5 (Tertiary N) | Typical for sterically hindered tertiary amines |
Proposed Synthesis Pathway and Experimental Protocols
A robust synthesis of the target molecule requires a strategy that allows for the controlled introduction of substituents. A logical and efficient approach involves a multi-step sequence starting from commercially available 2-(aminomethyl)piperidine. This pathway utilizes a protecting group strategy to ensure regioselective alkylation.
Overall Synthesis Workflow
The proposed four-step synthesis is outlined below. It involves protection of the piperidine nitrogen, reductive amination to install the isopropyl group, N-methylation, and final deprotection.
Caption: Proposed four-step synthesis workflow.
Detailed Experimental Protocol
This protocol is a model procedure. Researchers should perform optimization and safety assessments prior to implementation.
Step 1: Boc Protection of 2-(Aminomethyl)piperidine
-
Rationale: The tert-butyloxycarbonyl (Boc) group is used to protect the more nucleophilic secondary amine of the piperidine ring. This prevents it from reacting in the subsequent alkylation steps, thereby ensuring that modifications occur exclusively on the primary exocyclic amine.
-
Procedure:
-
Dissolve 2-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes) to yield tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.
-
Step 2: Reductive Amination with Acetone
-
Rationale: Reductive amination is a classic and highly effective method for forming C-N bonds.[6] Acetone serves as the carbonyl source to form an intermediate imine/enamine with the primary amine, which is then reduced in situ by sodium triacetoxyborohydride. This reducing agent is chosen for its mildness and selectivity for protonated imines, minimizing side reactions.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M).
-
Add acetone (1.5 eq).
-
Stir for 30 minutes, then add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours until TLC indicates consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield tert-butyl 2-(((isopropyl)amino)methyl)piperidine-1-carboxylate.
-
Step 3: Eschweiler-Clarke N-Methylation
-
Rationale: The Eschweiler-Clarke reaction is an excellent method for the exhaustive methylation of a secondary amine without the risk of over-alkylation to a quaternary ammonium salt.[7] It uses formaldehyde as the carbon source and formic acid as the reducing agent in a reliable, high-yielding transformation.
-
Procedure:
-
To the product from Step 2 (1.0 eq), add formic acid (2.5 eq) and aqueous formaldehyde (37%, 2.5 eq).
-
Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor for CO₂ evolution.
-
Cool the reaction to room temperature and basify carefully with 2M NaOH solution until pH > 10.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 2-(((isopropyl)(methyl)amino)methyl)piperidine-1-carboxylate, which may be used directly in the next step if sufficiently pure.
-
Step 4: Boc Deprotection
-
Rationale: The final step is the removal of the Boc protecting group under acidic conditions to liberate the piperidine nitrogen. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent efficiently cleaves the carbamate bond.
-
Procedure:
-
Dissolve the crude product from Step 3 in DCM (~0.2 M).
-
Add TFA (10 eq) or 4M HCl in 1,4-dioxane (10 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in water, basify with 2M NaOH, and extract the free amine product with DCM or ethyl acetate (3x).
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the final product, N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine , via distillation or column chromatography on alumina to obtain the pure free base.
-
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Analytical Workflow
A standard workflow for characterization ensures that all structural components are verified and purity is accurately assessed.
Caption: Standard workflow for analytical characterization.
Recommended Analytical Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural confirmation.
-
Sample Preparation: Dissolve ~5 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[8]
-
¹H NMR (400 MHz) - Predicted Signals:
-
δ 2.5-3.5 ppm: Multiplets corresponding to the protons on the piperidine ring and the CH₂ group adjacent to the tertiary amine.
-
δ ~2.3 ppm: A singlet (3H) for the N-CH₃ group.
-
δ ~1.5-1.9 ppm: Multiplets for the central protons of the piperidine ring.
-
δ ~1.1 ppm: A doublet (6H) for the two methyl groups of the isopropyl moiety.
-
A broad singlet corresponding to the piperidine N-H proton (variable chemical shift).
-
-
¹³C NMR (100 MHz) - Predicted Signals:
-
Multiple signals between δ 40-60 ppm corresponding to the carbons of the piperidine ring and the exocyclic CH₂.
-
A signal around δ 42 ppm for the N-CH₃ carbon.
-
A signal around δ 50-60 ppm for the CH of the isopropyl group.
-
Signals around δ 20 ppm for the two equivalent methyl carbons of the isopropyl group.
-
3.2.2. Mass Spectrometry (MS)
-
Objective: To confirm molecular weight and identify characteristic fragmentation patterns.
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole analyzer.
-
Predicted Results:
-
Positive Ion Mode: Expect a prominent ion for the protonated molecule [M+H]⁺ at m/z 185.20.
-
Key Fragments: Look for fragmentation corresponding to the loss of an isopropyl group, or cleavage between the CH₂ and the piperidine ring (alpha-cleavage), which is characteristic of amines.
-
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or triethylamine to ensure good peak shape for the basic amine.
-
Detection: UV detection at 210 nm (for end absorption) or an Evaporative Light Scattering Detector (ELSD) for universal detection.
-
Purity Standard: A purity level of ≥98% is typically required for compounds intended for biological screening.
-
Discussion of Potential Applications and Significance
While N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine is not a known pharmaceutical, its structure contains several motifs that are of high interest in drug discovery.
-
CNS Activity: The piperidine ring is a well-established scaffold for centrally acting agents, including treatments for Alzheimer's disease, schizophrenia, and pain.[3][9] The ability of the basic nitrogens to be protonated at physiological pH facilitates interactions with targets like G-protein coupled receptors (GPCRs) and ion channels.
-
Impact of N-Substitution: The N-methyl and N-isopropyl groups on the exocyclic nitrogen significantly increase the steric bulk and lipophilicity compared to a primary or secondary amine analog. This can have profound effects on pharmacology:
-
Selectivity: The specific steric profile may confer selectivity for certain receptor subtypes.
-
Metabolic Stability: The tertiary amine may be less susceptible to metabolism by monoamine oxidases (MAOs) compared to a primary or secondary amine.
-
Blood-Brain Barrier (BBB) Permeation: Increased lipophilicity can enhance BBB penetration, a critical factor for CNS-targeted drugs.[9]
-
This molecule serves as an interesting probe for structure-activity relationship (SAR) studies. By systematically modifying the substituents on either nitrogen, researchers can explore the chemical space around the piperidine-2-ylmethyl scaffold to develop novel therapeutic agents.
References
-
Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. (2024). [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. (2023). [Link]
-
N-[(Piperidin-3-yl)methyl]propan-2-amine. EPA CompTox Chemicals Dashboard. [Link]
-
2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate. [Link]
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Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online. [Link]
-
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. SWGDRUG.org. [Link]
-
2-Methyl-2-(4-piperidin-1-ylphenyl)propan-1-amine (CID 39138). MolForge. [Link]
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